molecular formula C23H23N3O4S B5027963 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5027963
M. Wt: 437.5 g/mol
InChI Key: BVGNHKRFMJORGW-UHFFFAOYSA-N
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Description

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-23(25-16-19-8-3-4-14-24-19)17-30-20-10-12-21(13-11-20)31(28,29)26-15-5-7-18-6-1-2-9-22(18)26/h1-4,6,8-14H,5,7,15-17H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGNHKRFMJORGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3,4-dihydroquinoline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with phenol to introduce the phenoxy group. The final step involves the reaction with pyridin-2-ylmethylamine to form the desired acetamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings .

Scientific Research Applications

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with proteins. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of quinoline, sulfonyl, and pyridine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

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